

# An In-depth Technical Guide to Ethyl 1H-benzo[d]imidazole-2-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ethyl 1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B160902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl 1H-benzo[d]imidazole-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, experimental protocols for its characterization, and insights into its biological activities.

## Physicochemical Properties

**Ethyl 1H-benzo[d]imidazole-2-carboxylate** is a stable organic compound with the molecular formula  $C_{10}H_{10}N_2O_2$ .<sup>[1][2]</sup> Its molecular and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	190.20 g/mol	[1]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
CAS Number	1865-09-4	[1][2]
Appearance	Beige solid	[2]
Melting Point	212.7-213.7 °C	[2]
Boiling Point (Predicted)	350.0 ± 25.0 °C	[2]
pKa (Predicted)	10.49 ± 0.10	[2]

## Chemical Structure

The structure of **ethyl 1H-benzo[d]imidazole-2-carboxylate** consists of a benzene ring fused to an imidazole ring, with an ethyl carboxylate group attached at the 2-position of the imidazole moiety.

Caption: Chemical structure of **ethyl 1H-benzo[d]imidazole-2-carboxylate**.

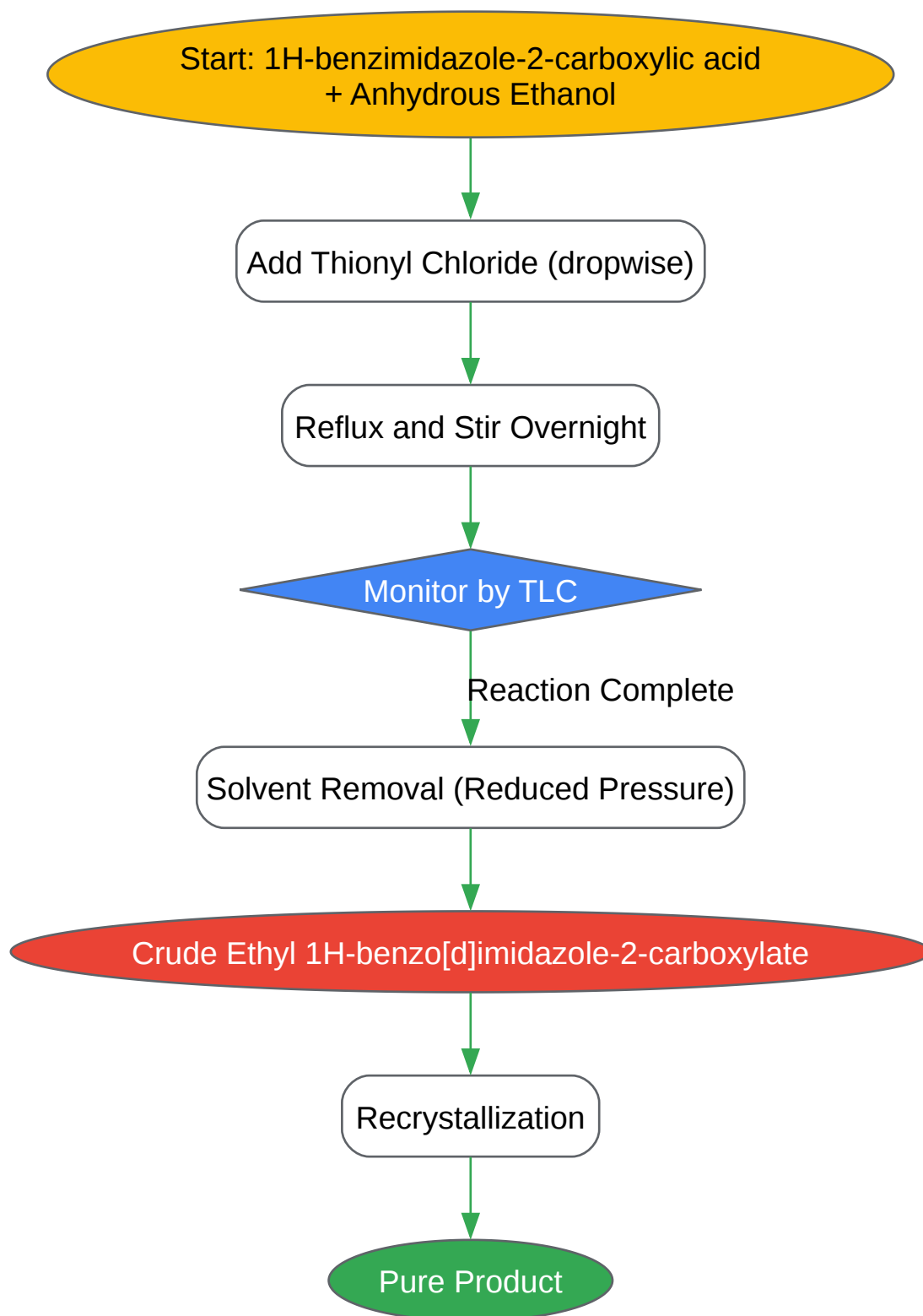
## Experimental Protocols

A common method for the synthesis of **ethyl 1H-benzo[d]imidazole-2-carboxylate** involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under dehydrating conditions.[3] A specific protocol is the esterification of 1H-benzimidazole-2-carboxylic acid.[2]

Protocol: Esterification of 1H-benzimidazole-2-carboxylic acid[2]

- Suspend 1H-benzimidazole-2-carboxylic acid (1 equivalent) in anhydrous ethanol.
- Slowly add thionyl chloride (5 equivalents) dropwise to the suspension.
- Heat the reaction mixture to reflux and stir overnight.
- Monitor the reaction completion using thin-layer chromatography (TLC).

- Upon completion, remove the solvent by distillation under reduced pressure to obtain the crude product.
- The crude **ethyl 1H-benzo[d]imidazole-2-carboxylate** can be further purified by recrystallization.



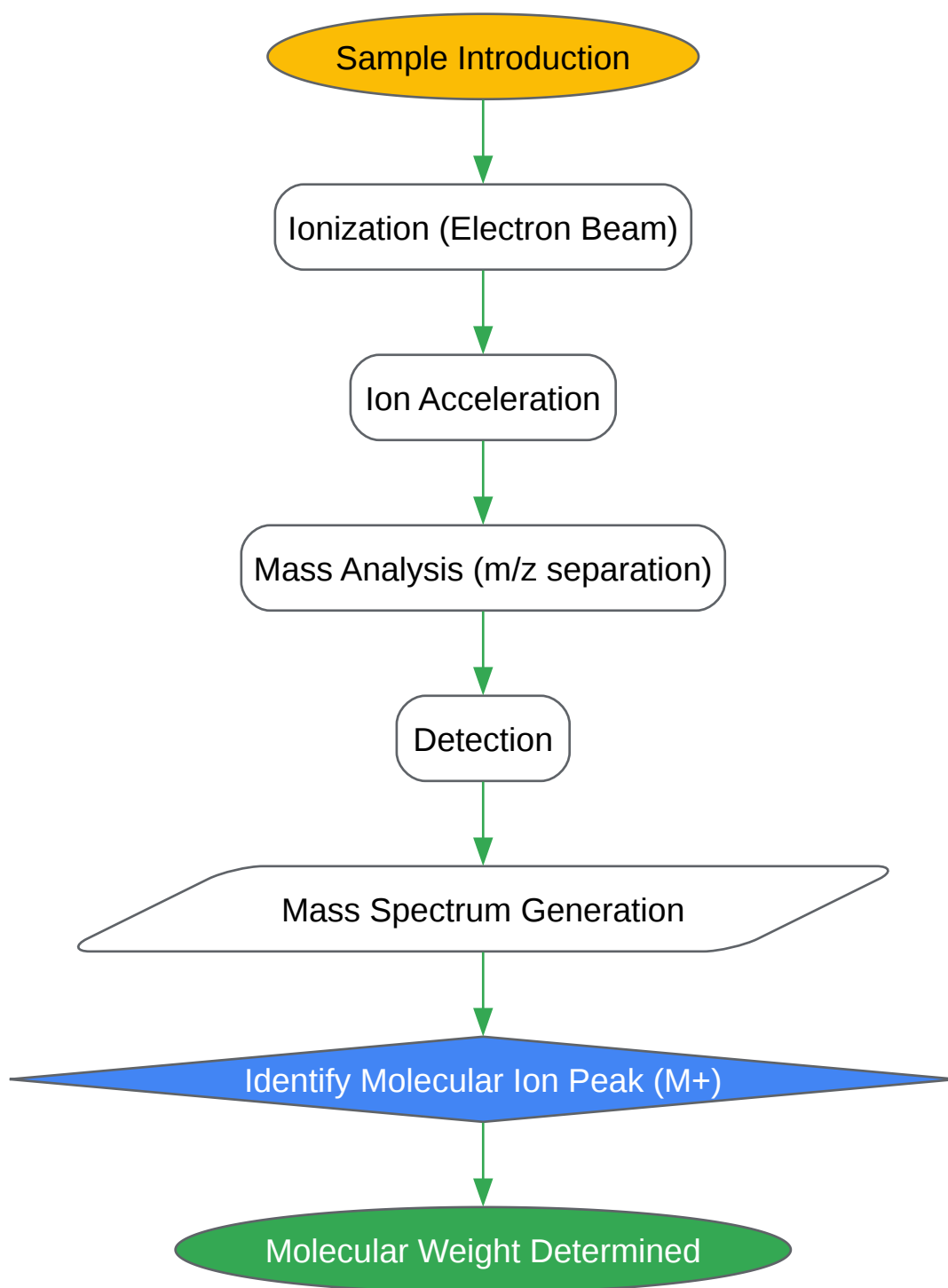
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **ethyl 1H-benzo[d]imidazole-2-carboxylate**.

Mass spectrometry is a fundamental technique for determining the molecular weight of organic compounds by measuring the mass-to-charge ratio ( $m/z$ ) of their ions.[4][5][6]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)[4][5]

- **Sample Introduction:** Introduce a small amount of the purified **ethyl 1H-benzo[d]imidazole-2-carboxylate** into the mass spectrometer. For volatile compounds, this can be done via a heated inlet system.
- **Ionization:** Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the ejection of an electron, forming a molecular ion ( $M^{+\cdot}$ ).
- **Acceleration:** Accelerate the generated ions through an electric field.
- **Mass Analysis:** Pass the accelerated ions through a magnetic or electric field, which deflects them based on their  $m/z$  ratio.
- **Detection:** The deflected ions are detected, and a mass spectrum is generated, plotting ion abundance versus  $m/z$ .
- **Data Interpretation:** The peak with the highest  $m/z$  value in the spectrum corresponds to the molecular ion, providing the molecular weight of the compound. For **ethyl 1H-benzo[d]imidazole-2-carboxylate**, this will be observed at approximately  $m/z$  190.



[Click to download full resolution via product page](#)

Caption: Workflow for molecular weight determination by mass spectrometry.

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of

hydrogen atoms.[7]

Protocol: <sup>1</sup>H NMR Spectroscopy[7]

- Sample Preparation: Dissolve 5-10 mg of **ethyl 1H-benzo[d]imidazole-2-carboxylate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer and acquire the <sup>1</sup>H NMR spectrum.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
- Spectral Interpretation:
  - Chemical Shift (δ): Analyze the positions of the signals to identify the types of protons. Aromatic protons of the benzimidazole ring are expected in the range of 7.2-7.8 ppm. The CH<sub>2</sub> and CH<sub>3</sub> protons of the ethyl group will appear further upfield. The NH proton will likely be a broad singlet at a downfield chemical shift (around 12-13 ppm in DMSO-d<sub>6</sub>).[7]
  - Integration: Determine the relative number of protons for each signal.
  - Spin-Spin Coupling (J): Analyze the splitting patterns to determine the connectivity of adjacent protons.

## Biological Activity and Potential Signaling Pathways

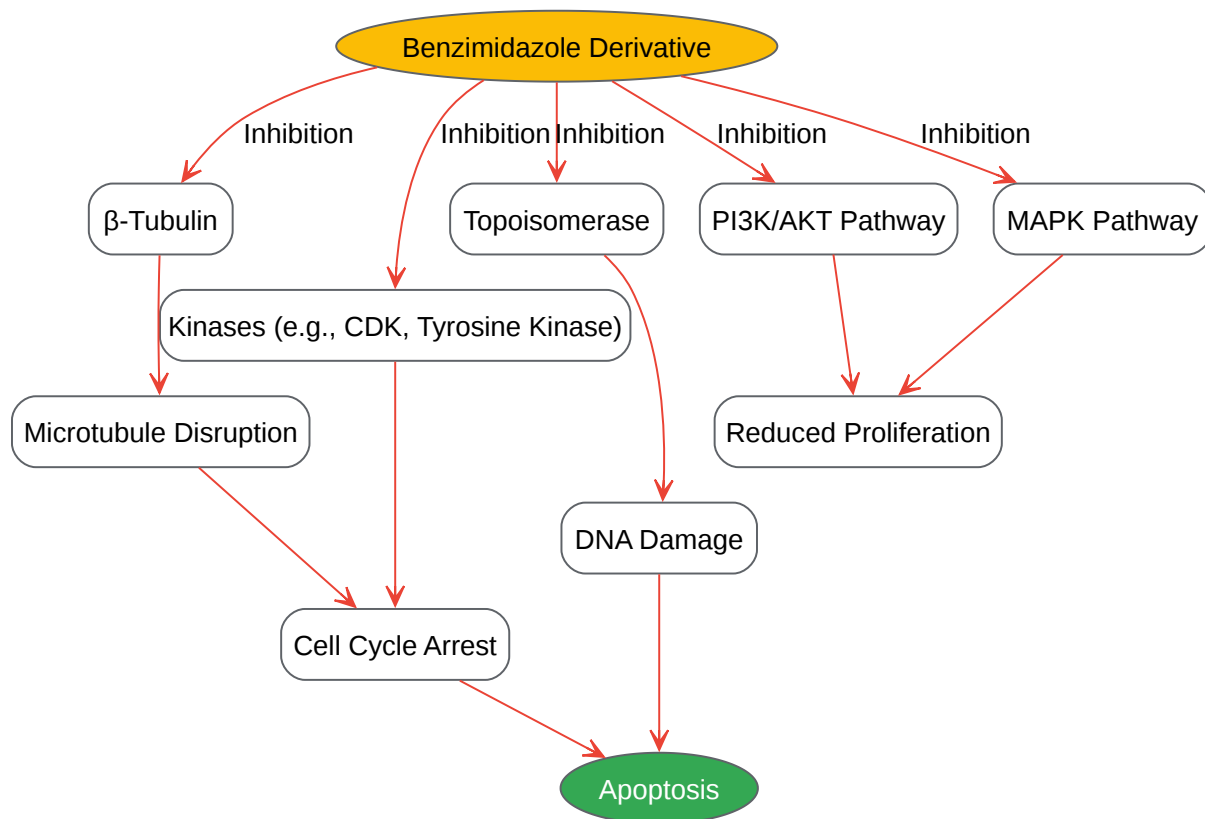
Benzimidazole derivatives are known for a wide range of biological activities, including anticancer and antitubercular properties.[8][9]

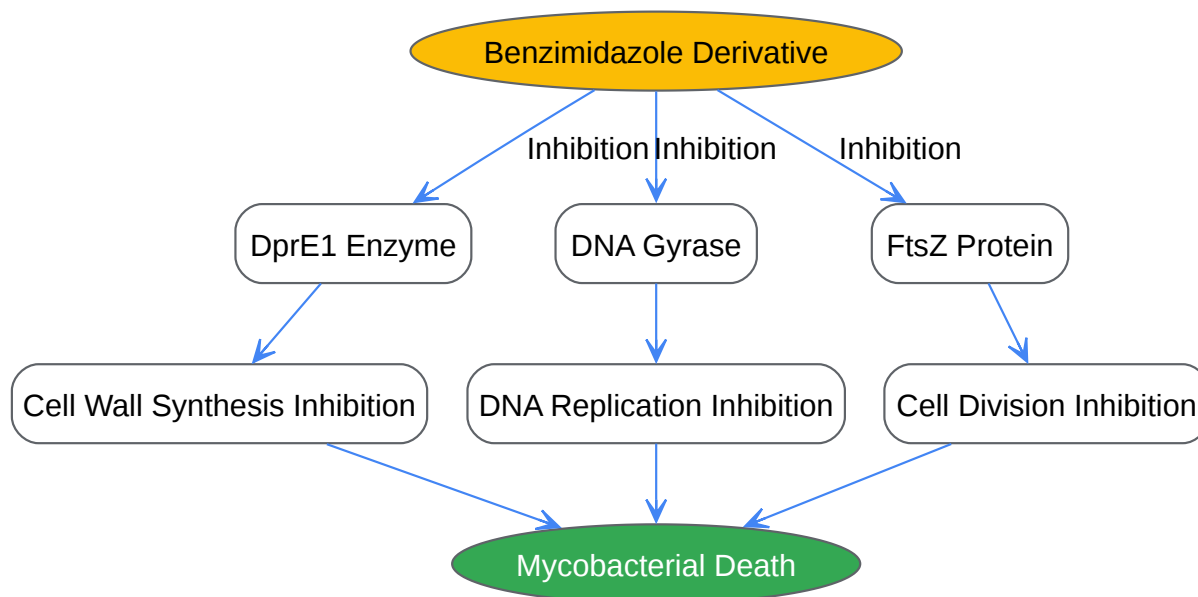
Derivatives of **ethyl 1H-benzo[d]imidazole-2-carboxylate** have shown potential as anticancer agents. The proposed mechanisms of action for benzimidazole-based anticancer compounds are diverse and can involve the inhibition of key cellular processes.[8][10]

- Tubulin Polymerization Inhibition: Some benzimidazole derivatives can bind to β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]

- Kinase Inhibition: These compounds can inhibit various protein kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial for cell cycle progression and signal transduction.[\[10\]](#)
- Topoisomerase Inhibition: Certain derivatives can act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[\[8\]](#)
- Signaling Pathway Modulation: Benzimidazole derivatives have been shown to modulate signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[\[10\]](#)







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl 1H-benzimidazole-2-carboxylate | C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub> | CID 12436923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER | 1865-09-4 [chemicalbook.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. tutorchase.com [tutorchase.com]

- 7. benchchem.com [benchchem.com]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles [frontiersin.org]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 1H-benzo[d]imidazole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160902#ethyl-1h-benzo-d-imidazole-2-carboxylate-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)